molecular formula C28H22O6 B1682455 Epsilon-viniferin CAS No. 62218-08-0

Epsilon-viniferin

Cat. No. B1682455
CAS RN: 62218-08-0
M. Wt: 454.5 g/mol
InChI Key: FQWLMRXWKZGLFI-YVYUXZJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epsilon-viniferin is a naturally occurring phenol that belongs to the stilbenoids family. It is a resveratrol dimer and can be found in Vitis vinifera grapevines, wines, the Oriental medicinal plant Vitis coignetiae, and the stem bark of Dryobalanops aromatica .


Synthesis Analysis

Epsilon-viniferin is derived from the glycosylation, prenylation, methoxylation, hydroxylation, or oligomerization of the well-known trans-resveratrol . It is synthesized by plants in response to aggressive attacks by pathogens and herbivores or to protect themselves against UV-light damages .


Molecular Structure Analysis

The general structure of epsilon-viniferin presents a C6-C2-C6 backbone with two aromatic rings linked by an ethylene bridge . The molecular formula of epsilon-viniferin is C28H22O6 .


Chemical Reactions Analysis

Epsilon-viniferin exhibits strong activities against inflammatory and oxidative stress . It has been evaluated on Aβ aggregation using an in vitro assay based on UV–visible measurements and the Aβ(25-35) peptide fragment .


Physical And Chemical Properties Analysis

Epsilon-viniferin has a molecular weight of 454.47 . It has shown poor absorption and high metabolism .

Scientific Research Applications

Phytoalexin in Grapevine Leaves

Epsilon-viniferin, a resveratrol dehydrodimer, is primarily known for its role as a phytoalexin in grapevine leaves. Phytoalexins are substances produced by plants in response to stress, such as infection or UV radiation. Epsilon-viniferin has been identified in grapevine leaves infected by Plasmopara viticola or exposed to UV-C irradiation, highlighting its significance in plant defense mechanisms (Pezet et al., 2003).

Cytochrome P450 Enzyme Inhibition

Research has shown that epsilon-viniferin can inhibit various human cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. This inhibition is more potent than that of resveratrol, with significant effects on CYP1A1, CYP1B1, and CYP2B6, which are involved in the bioactivation of numerous carcinogens. This suggests epsilon-viniferin's potential in influencing drug metabolism and interactions (Piver et al., 2003).

Neurotransmitter Uptake and Monoamine Oxidase Inhibition

Epsilon-viniferin has been found to inhibit the uptake of neurotransmitters like noradrenaline and serotonin in rat brain synaptosomes and human platelets. Additionally, it inhibits the activity of monoamine oxidase (MAO) isoforms, which are enzymes involved in neurotransmitter degradation. These findings suggest potential applications of epsilon-viniferin in the development of antidepressant drugs (Yáñez et al., 2006).

Reverse Pharmacognosy and Lead Discovery

In reverse pharmacognosy, epsilon-viniferin was used to identify new biological targets through virtual screening. This approach identified cyclic nucleotide phosphodiesterase 4 (PDE4) as a target, with epsilon-viniferin exhibiting anti-inflammatory properties by inhibiting this enzyme. This demonstrates the compound's potential in cosmetic applications and as a lead for drug discovery (Do et al., 2005).

Antioxidant and Anti-inflammatory Properties

Epsilon-viniferin, being a dimer of resveratrol, exhibits potent antioxidant properties. Its antioxidant capacity has been assessed in both aqueous and nonaqueous media, showing significant effectiveness in scavenging reactive oxygen species. This reinforces its potential use in therapies targeting oxidative stress-related diseases (Privat et al., 2002).

Future Directions

Epsilon-viniferin could be a promising candidate for future functional foods or supplement foods used for the management of many chronic diseases of concern in terms of public health . It has shown great activity in a wide range of disorders and diseases .

properties

IUPAC Name

5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLMRXWKZGLFI-YVYUXZJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epsilon-viniferin

CAS RN

62218-08-0
Record name ε-Viniferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62218-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Viniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .EPSILON.-VINIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K8Z2K6Y7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epsilon-viniferin
Reactant of Route 2
Epsilon-viniferin
Reactant of Route 3
Epsilon-viniferin
Reactant of Route 4
Epsilon-viniferin
Reactant of Route 5
Epsilon-viniferin
Reactant of Route 6
Epsilon-viniferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.